molecular formula C20H23NO B4929543 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

Número de catálogo B4929543
Peso molecular: 293.4 g/mol
Clave InChI: MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine, also known as BMS-986168, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the human sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the small intestine.

Mecanismo De Acción

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine inhibits the human sodium glucose co-transporter 1 (SGLT1) in the small intestine, which is responsible for the absorption of glucose from the gut lumen into the bloodstream. By inhibiting SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine reduces glucose absorption in the small intestine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to improve glucose tolerance and reduce HbA1c levels in animal models of diabetes. In addition, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs. 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has also been shown to reduce body weight and improve lipid profiles in animal models of obesity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its selectivity and potency as an inhibitor of SGLT1. This makes it a promising candidate for the treatment of type 2 diabetes mellitus. However, one limitation of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

Direcciones Futuras

There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine. One direction is to optimize the pharmacokinetic properties of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine to improve its efficacy as a therapeutic agent. Another direction is to investigate the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in combination with other anti-diabetic drugs to enhance its therapeutic effects. Furthermore, the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored. Finally, the safety and efficacy of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in human clinical trials should be further investigated.

Métodos De Síntesis

The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine involves a series of chemical reactions, including the condensation of 4-biphenylcarboxaldehyde with 2,6-dimethylpiperidine, followed by the reduction of the resulting imine to form the target compound. The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been described in detail in a patent application by Bristol-Myers Squibb.

Aplicaciones Científicas De Investigación

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to reduce glucose absorption in the small intestine, leading to a decrease in blood glucose levels. In preclinical studies, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has demonstrated efficacy in improving glucose tolerance and reducing HbA1c levels in animal models of diabetes. Furthermore, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs, making it a promising candidate for the treatment of type 2 diabetes mellitus.

Propiedades

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-6-8-16(2)21(15)20(22)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.